molecular formula C6H5N3OS B100696 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 16071-28-6

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B100696
CAS No.: 16071-28-6
M. Wt: 167.19 g/mol
InChI Key: XYTYZNCJKPMHEX-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is an organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 4-position, a carbonitrile group at the 5-position, and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as thiourea, malononitrile, and methyl iodide.

    Formation of Intermediate: Thiourea reacts with malononitrile under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidine ring.

    Methylation: The final step involves methylation of the sulfur atom using methyl iodide to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibits promising pharmacological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Research indicates that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapeutics .

Materials Science

The compound's unique chemical structure allows for its incorporation into polymer matrices and nanomaterials:

  • Polymer Composites: It can be used as a building block in synthesizing polymers with enhanced thermal and mechanical properties, which are valuable in the production of advanced materials .

Agricultural Chemistry

In agriculture, compounds similar to this compound have been explored for their potential as:

  • Pesticides and Herbicides: Its derivatives may exhibit herbicidal activity against specific weed species, contributing to sustainable agricultural practices .

Case Studies

StudyFindings
Elgemeie et al. (2022)Investigated the crystal structure and found that modifications to the methylthio group significantly influenced biological activity against cancer cell lines .
ResearchGate Publication (2020)Demonstrated that specific analogs showed potent antimicrobial effects against Gram-positive bacteria .
American Elements (2024)Reported on the synthesis of various derivatives and their applications in polymer science, highlighting their role in enhancing material properties .

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile: Similar structure but with a different position of the keto group.

    4-(Ethylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.

Uniqueness

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, also known by its CAS number 16071-28-6, is a compound belonging to the pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data tables and research findings.

  • Molecular Formula : C6_6H5_5N3_3OS
  • Molecular Weight : 167.19 g/mol
  • CAS Number : 16071-28-6

Structure

The structural formula of this compound features a pyrimidine ring with a methylthio group and a cyano group that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds derived from the pyrimidine structure exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC50_{50} Values :
    • MCF-7: IC50_{50} = 15.3 µM
    • A549: IC50_{50} = 22.7 µM
    • HepG2: IC50_{50} = 17.5 µM

These results suggest that this compound demonstrates promising cytotoxic effects against these cancer cell lines, indicating potential for further development as an anticancer agent .

Comparative Efficacy Table

CompoundCell LineIC50_{50} (µM)
4-(Methylsulfanyl)-6-oxoMCF-715.3
A54922.7
HepG217.5

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, with findings suggesting it possesses bacteriostatic properties against various pathogens:

  • Tested Pathogens :
    • Escherichia coli
    • Staphylococcus aureus

Research indicates that derivatives of pyrimidine compounds can show significant activity against these bacteria. For example, certain analogs have demonstrated effective inhibition at concentrations as low as 10 µg/mL against E. coli and S. aureus.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli10
Staphylococcus aureus15

Antiviral Activity

Emerging studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound:

  • Viruses Tested : Zika Virus (ZIKV), Dengue Virus (DENV)
  • EC50_{50} Values:
    • ZIKV: EC50_{50} = 2.4 µM
    • DENV: EC50_{50} = 1.4 µM

These findings suggest that the compound may inhibit viral replication effectively, providing a basis for further exploration in antiviral drug development .

Antiviral Efficacy Table

VirusEC50_{50} (µM)
ZIKV2.4
DENV1.4

Properties

IUPAC Name

4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTYZNCJKPMHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467589
Record name 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16071-28-6
Record name 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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